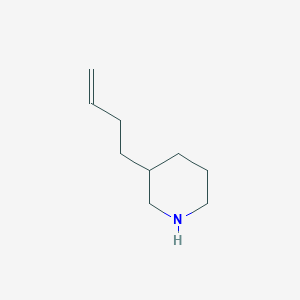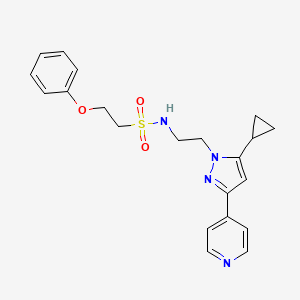![molecular formula C23H22N2O3S B2445880 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-on CAS No. 301308-72-5](/img/structure/B2445880.png)
3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuer Derivate
Es wurde eine neuartige Synthese von 3-((Benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-on-Derivaten entwickelt . Diese Synthese verwendet eine Eintopf-C–C- und C–N-Bindungsbildungsstrategie aus der Reaktion von 4-Hydroxy-1-methylquinolin-2(1H)-on, 2-Aminobenzothiazol und aromatischen Aldehyden .
Anti-Tuberkulose-Verbindungen
Benzothiazol-basierte Anti-Tuberkulose-Verbindungen wurden synthetisiert und ihre In-vitro- und In-vivo-Aktivität wurde untersucht . Die inhibitorischen Konzentrationen der neu synthetisierten Moleküle wurden mit den Standardreferenzmedikamenten verglichen .
Antibakterielle Eigenschaften
Verbindungen, die Benzothiazol-Moleküle enthalten, wurden als antibakteriell wirksam befunden .
Antimikrobielle Eigenschaften
Benzothiazol-Moleküle sind Teil von Verbindungen, die antimikrobielle Eigenschaften aufweisen .
Anthelmintische Eigenschaften
Verbindungen, die Benzothiazol-Moleküle enthalten, wurden als anthelmintisch wirksam befunden .
Entzündungshemmende Eigenschaften
Benzothiazol-Moleküle sind Teil von Verbindungen, die entzündungshemmende Eigenschaften aufweisen .
Antitumor-Eigenschaften
Verbindungen, die Benzothiazol-Moleküle enthalten, wurden als antitumoral wirksam befunden .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as GNF-Pf-3388, is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives have shown potent inhibitory effects against this bacterium .
Mode of Action
The compound interacts with its target by binding to the DprE1 enzyme , a crucial component in the cell wall biosynthesis of M. tuberculosis . This interaction inhibits the function of the enzyme, thereby disrupting the formation of the bacterial cell wall .
Biochemical Pathways
The affected pathway is the cell wall biosynthesis of M. tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the bacterium’s inability to maintain its cell wall structure . This disruption can lead to cell lysis and death of the bacterium .
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the bacterium to lose its structural integrity, leading to cell death .
Biochemische Analyse
Biochemical Properties
It is known that this compound interacts with various biomolecules, including enzymes and proteins
Cellular Effects
It has been observed that this compound has an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and can have long-term effects on cellular function .
Metabolic Pathways
It is known that this compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that this compound interacts with various transporters and binding proteins .
Subcellular Localization
It is known that this compound has effects on its activity or function at the subcellular level .
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-14-8-10-25(11-9-14)13-17-19(26)7-6-15-12-16(23(27)28-21(15)17)22-24-18-4-2-3-5-20(18)29-22/h2-7,12,14,26H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMNOOGFBWXMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-7-((5-methylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2445798.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2445805.png)
![1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2445807.png)
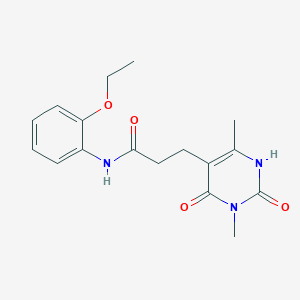
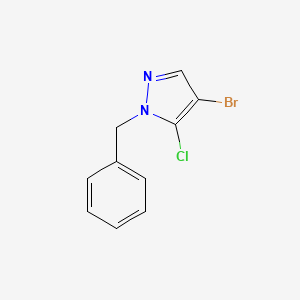
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2445812.png)
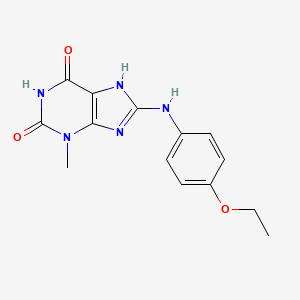
![9-(4-butylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2445815.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/new.no-structure.jpg)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)
